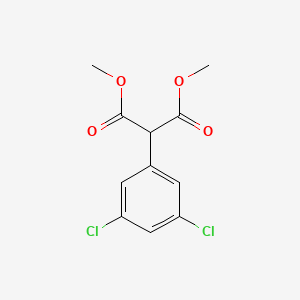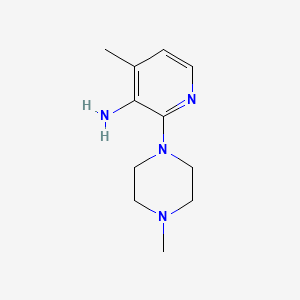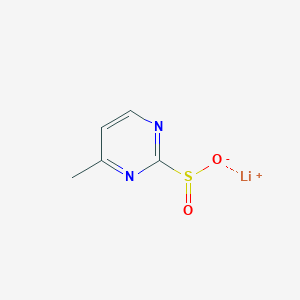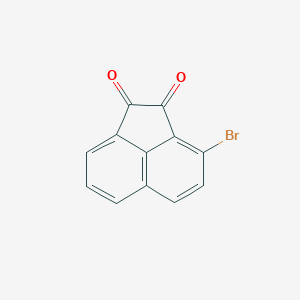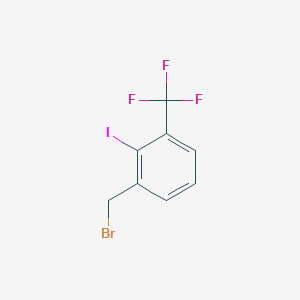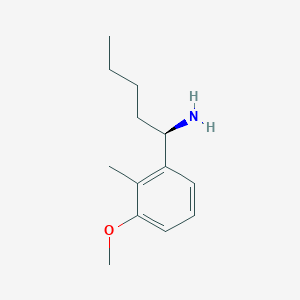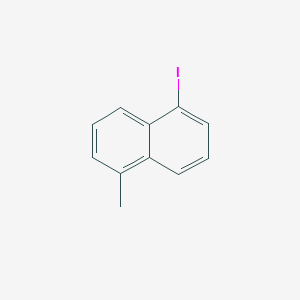
1-Iodo-5-methylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodo-5-methylnaphthalene is an organic compound with the molecular formula C11H9I It is a derivative of naphthalene, where an iodine atom is substituted at the first position and a methyl group at the fifth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Iodo-5-methylnaphthalene can be synthesized through electrophilic iodination of 1-methylnaphthalene. The reaction typically involves the use of iodine (I2) and an oxidizing agent such as iodine pentoxide (I2O5) in acetic acid as the solvent. The reaction is carried out at a temperature of around 60°C for 24 hours . The iodination selectivity is high, yielding mainly 1-iodo-4-methylnaphthalene, which can be further processed to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-Iodo-5-methylnaphthalene undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions, such as the Stille reaction, to form various substituted naphthalene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: Reagents include palladium catalysts and organostannanes or organoboranes.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in compounds like 1-amino-5-methylnaphthalene or 1-alkoxy-5-methylnaphthalene.
Cross-Coupling Reactions: Products include various substituted naphthalenes, such as 2,4-dimethoxy-6-(naphthalen-1-yl)pyrimidine.
Applications De Recherche Scientifique
1-Iodo-5-methylnaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-Iodo-5-methylnaphthalene in chemical reactions involves the activation of the iodine atom, which facilitates various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used. For example, in cross-coupling reactions, the palladium catalyst activates the iodine atom, allowing for the formation of new carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Iodonaphthalene: Similar structure but lacks the methyl group at the fifth position.
2-Iodonaphthalene: Iodine atom is at the second position instead of the first.
1-Bromonaphthalene: Bromine atom instead of iodine at the first position.
Uniqueness
1-Iodo-5-methylnaphthalene is unique due to the presence of both an iodine atom and a methyl group on the naphthalene ring.
Propriétés
Formule moléculaire |
C11H9I |
|---|---|
Poids moléculaire |
268.09 g/mol |
Nom IUPAC |
1-iodo-5-methylnaphthalene |
InChI |
InChI=1S/C11H9I/c1-8-4-2-6-10-9(8)5-3-7-11(10)12/h2-7H,1H3 |
Clé InChI |
UVOBYFVASBUIDS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC=C(C2=CC=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



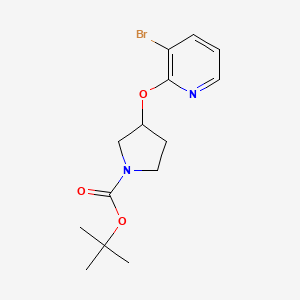
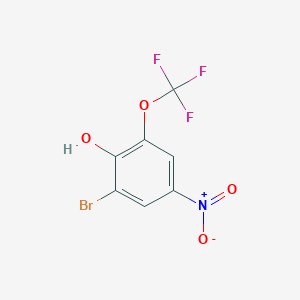
![tert-Butyl (1S,5R)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B12841293.png)
